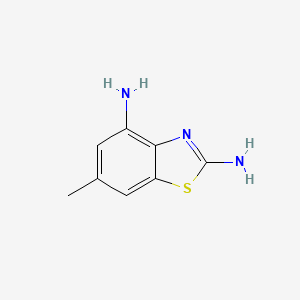

6-甲基-1,3-苯并噻唑-2,4-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-Methyl-1,3-benzothiazole-2,4-diamine is a chemical compound with the CAS Number 1071346-94-5 . It has a linear formula of C8 H9 N3 S . The compound is solid in physical form .

Synthesis Analysis

The synthesis of benzothiazole derivatives involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Molecular Structure Analysis

The Inchi Code of 6-Methyl-1,3-benzothiazole-2,4-diamine is 1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) .Chemical Reactions Analysis

Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines provided 2-unsubstituted benzimidazoles without K2S . DMSO plays three vital roles: carbon source, solvent, and oxidant .Physical And Chemical Properties Analysis

6-Methyl-1,3-benzothiazole-2,4-diamine has a molecular weight of 179.25 . It is solid in physical form . The compound is stored at room temperature .科学研究应用

Pharmaceutical and Biological Activity

Benzothiazoles, including 6-Methyl-1,3-benzothiazole-2,4-diamine, have been found to possess significant pharmaceutical and biological activity . They play an important role in the field of medicinal chemistry and render an extensive range of biological activities including anti-cancer , anti-bacterial , anti-tuberculosis , anti-diabetic , anthelmintic , anti-tumor , anti-viral , anti-oxidant , anti-inflammatory , anti-glutamate and anti-parkinsonism , anticonvulsant , muscle relaxant activities , neuroprotective , and inhibitors of several enzymes .

Green Chemistry

Benzothiazoles are involved in research related to green chemistry . The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Vulcanization Accelerators

Benzothiazoles are widely used as vulcanization accelerators . This application is particularly relevant in the rubber industry.

Antioxidants

Benzothiazoles serve as antioxidants . They can prevent or slow down the oxidation process, thereby reducing the risk of damage caused by free radicals.

Plant Growth Regulators

Benzothiazoles have been used as plant growth regulators . They can influence the growth and development of plants, which can be particularly useful in agriculture.

Imaging Reagents

Benzothiazoles are used as imaging reagents . They can help visualize or track certain components or processes in a system.

Fluorescence Materials

Benzothiazoles are used in the creation of fluorescence materials . These materials emit light upon being excited by radiation, and are used in a wide range of applications, from biological imaging to optoelectronic devices.

Electroluminescent Devices

Benzothiazoles are used in electroluminescent devices . These devices emit light in response to an electric current or a strong electric field.

安全和危害

属性

IUPAC Name |

6-methyl-1,3-benzothiazole-2,4-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3S/c1-4-2-5(9)7-6(3-4)12-8(10)11-7/h2-3H,9H2,1H3,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATMSLSAMHWYQBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20649435 |

Source

|

| Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1071346-94-5 |

Source

|

| Record name | 6-Methyl-1,3-benzothiazole-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20649435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)

![2-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344961.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)

![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)

![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)